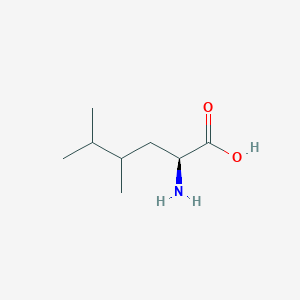

4,5-Dimethyl-L-norleucine

Description

Significance of Non-Canonical Amino Acids in Advancing Protein Science and Synthetic Biology

The introduction of non-canonical amino acids into proteins has revolutionized protein science and synthetic biology. mdpi.com By moving beyond the confines of the canonical 20 amino acids, researchers can introduce a vast array of chemical functionalities, including bioorthogonal handles for specific labeling, photocross-linkers to trap transient interactions, and spectroscopic probes to monitor protein dynamics in real-time. acs.org This has profound implications for drug discovery, materials science, and our fundamental understanding of biological processes.

Methods for incorporating ncAAs have advanced significantly, ranging from residue-specific replacement to site-specific insertion using engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs. interesjournals.org These techniques allow for the creation of proteins with enhanced stability, altered catalytic activity, and novel binding specificities. biologiachile.cl In the realm of synthetic biology, the expansion of the genetic code to include ncAAs opens up possibilities for creating entirely new biological systems and pathways. mdpi.com

The L-Norleucine Framework as a Foundation for Structural and Functional Probes

L-Norleucine, an isomer of the common amino acid leucine (B10760876), serves as a valuable tool in biochemical studies. wikipedia.org Its linear, unbranched six-carbon side chain makes it an excellent isosteric analog for methionine, lacking the sulfur atom. wikipedia.org This property has been exploited to probe the role of methionine residues in various biological processes, including protein stability and aggregation. For instance, replacing methionine with norleucine in the Amyloid-β peptide, a key player in Alzheimer's disease, was found to negate its neurotoxic effects, providing critical insights into the disease mechanism. wikipedia.org

The imperfect selectivity of some aminoacyl-tRNA synthetases allows for the incorporation of norleucine into proteins, making it a useful probe to study protein synthesis and folding. wikipedia.org Its simple, hydrophobic nature allows researchers to dissect the contributions of side-chain bulk and hydrophobicity to protein structure and function without introducing reactive functional groups.

Rationale for Investigating the Sterically Hindered 4,5-Dimethyl-L-norleucine Isomer

While L-norleucine provides a basic scaffold, the introduction of steric hindrance through modifications like dimethylation offers a more nuanced tool for probing molecular interactions. The investigation of a sterically hindered isomer such as this compound is predicated on the principle that increased bulk on an amino acid side chain can significantly impact protein structure, folding, and interactions. nih.govresearchgate.net

The rationale for studying this specific isomer can be broken down into several key areas:

Probing Steric Constraints in Protein Cores and at Interfaces: The introduction of a bulky, non-polar side chain like that of this compound can be used to systematically probe the tolerance of a protein's hydrophobic core or a protein-protein interaction interface to changes in volume. nih.gov By observing the effects of this substitution on protein stability and function, researchers can map out the spatial constraints of these critical regions.

Modulating Protein Conformation and Dynamics: The increased rotational barrier and fixed conformational preferences imposed by the dimethyl groups can be used to restrict the local conformational freedom of the polypeptide backbone. This can be a powerful strategy to stabilize specific secondary structures or to understand the role of conformational flexibility in enzyme catalysis or receptor binding.

Creating Novel Protein Functions: The introduction of sterically demanding residues can lead to the creation of novel protein functionalities. For example, the altered shape of an enzyme's active site upon incorporation of this compound could lead to altered substrate specificity or even novel catalytic activities.

While specific research on this compound is not extensively documented in publicly available literature, the principles of using sterically hindered amino acids are well-established. The synthesis and incorporation of such custom-designed amino acids represent a frontier in chemical biology, offering the potential to unlock new insights into the complex world of proteins. thieme.de

Data Tables

Table 1: Properties of L-Norleucine and a Related Isomer

| Property | L-Norleucine | 5,5-Dimethyl-L-norleucine |

| IUPAC Name | (2S)-2-Aminohexanoic acid | (2S)-2-amino-5,5-dimethylhexanoic acid |

| Molecular Formula | C6H13NO2 | C8H17NO2 |

| Molar Mass | 131.17 g/mol | 159.23 g/mol |

| CAS Number | 327-57-1 | 142886-13-3 |

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.gov

Table 2: Comparison of Side Chain Properties

| Amino Acid | Side Chain Structure | Key Features | Potential Research Applications |

| L-Leucine | -CH2-CH(CH3)2 | Branched, hydrophobic | Studying hydrophobic interactions in protein folding. |

| L-Norleucine | -CH2-CH2-CH2-CH3 | Linear, hydrophobic | Methionine analog, probing steric bulk in a linear fashion. wikipedia.org |

| This compound (Hypothetical) | -CH(CH3)-CH(CH3)-CH2-CH3 | Branched, sterically hindered, hydrophobic | Probing fine-tuned steric effects, creating defined conformational constraints. |

Based on a comprehensive search of available scientific literature, there is currently no specific information or detailed research findings on the chemical compound “this compound.” Searches for this exact compound, as well as its synthesis, derivatives, and applications in peptide synthesis or bioconjugation, did not yield any relevant scholarly articles, patents, or database entries.

The provided outline requests an in-depth analysis of advanced synthetic methodologies, including specific stereoselective strategies and the use of its derivatives in peptide and bioconjugation chemistry. Unfortunately, the absence of primary research on this compound makes it impossible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions.

General principles of the requested methodologies are well-established for other non-canonical amino acids:

Chiral Auxiliary-Mediated Approaches: Methods using auxiliaries like Evans' oxazolidinones or pseudoephedrine are common for the asymmetric synthesis of α-amino acids. This typically involves the diastereoselective alkylation of an enolate derived from the auxiliary attached to a glycine (B1666218) or alanine (B10760859) equivalent.

Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry in C-C bond formation or amination is a powerful tool in modern organic synthesis.

Fmoc/Boc-Protection in Peptide Synthesis: These are standard strategies for incorporating amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation: This involves attaching a molecule to another, often a biomolecule like a protein, and various techniques exist for this purpose.

However, without specific literature examples, any discussion of these techniques in the context of this compound would be purely hypothetical and would not meet the requirement for detailed, factual research findings.

Therefore, content for the requested article focusing solely on "this compound" cannot be generated at this time. Further research would be required to synthesize and characterize this compound before a detailed report on its chemistry could be written.

Compound Names Mentioned

A table of compounds cannot be generated as no specific compounds related to the synthesis or use of this compound were found in the literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

308807-11-6 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2S)-2-amino-4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

VBGFCDFZIZPMLN-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)C(C)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C(C)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Dimethyl L Norleucine and Its Analogues

Synthesis of 4,5-Dimethyl-L-norleucine Derivatives and Conjugates

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering an efficient pathway to enantiomerically pure amino acids. For this compound, a plausible chemoenzymatic strategy involves the asymmetric amination of a corresponding α-keto acid precursor, 4,5-dimethyl-2-oxohexanoic acid. This approach can be realized through the use of specific enzymes such as aminotransferases or dehydrogenases.

A key enzymatic step would be the stereoselective transamination of the α-keto acid. Branched-chain aminotransferases (BCATs) are particularly well-suited for this transformation, given their natural role in the biosynthesis of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. nih.govoup.com For instance, a BCAT from Escherichia coli has been successfully employed in the asymmetric synthesis of L-tert-leucine from trimethylpyruvate, demonstrating the enzyme's capacity to handle sterically demanding substrates. nih.gov In a hypothetical synthesis of this compound, a selected or engineered BCAT could catalyze the transfer of an amino group from a donor molecule, such as L-glutamate or L-aspartate, to 4,5-dimethyl-2-oxohexanoic acid, yielding the desired L-enantiomer with high optical purity. To drive the reaction to completion, a coupled enzyme system can be employed to remove the keto-acid byproduct. nih.gov

Another viable enzymatic approach is reductive amination, catalyzed by amino acid dehydrogenases. For example, glutamate (B1630785) dehydrogenase from beef liver has been utilized for the synthesis of L-6-hydroxynorleucine from its corresponding α-keto acid, achieving high yield and excellent optical purity. nih.gov This method involves the direct amination of the keto acid in the presence of ammonia (B1221849) and a reducing agent, typically a nicotinamide (B372718) cofactor like NADH or NADPH. The enzyme's stereoselectivity would ensure the formation of the L-isomer of this compound.

The following table outlines potential enzymatic systems for the synthesis of this compound based on analogous reactions.

| Enzyme Class | Specific Enzyme Example | Substrate Precursor | Reaction Type | Potential Product | Reference Analogue |

| Aminotransferase | Branched-Chain Aminotransferase (BCAT) | 4,5-dimethyl-2-oxohexanoic acid | Asymmetric Transamination | This compound | L-tert-leucine nih.gov |

| Dehydrogenase | Glutamate Dehydrogenase | 4,5-dimethyl-2-oxohexanoic acid | Reductive Amination | This compound | L-6-hydroxynorleucine nih.gov |

Strategies for Isotopic Labeling of this compound for Research Applications

Isotopic labeling of non-canonical amino acids is a powerful tool for their use in metabolic studies, proteomics, and structural biology. chempep.com The strategies for introducing stable isotopes such as 13C, 15N, or 2H into the structure of this compound can be integrated into its chemoenzymatic synthesis.

One of the most direct methods for isotopic labeling is the use of isotopically enriched starting materials in the synthetic pathway. For the chemoenzymatic routes described above, this would involve the synthesis of the α-keto acid precursor, 4,5-dimethyl-2-oxohexanoic acid, with isotopic labels at specific positions. For example, using a 13C-labeled Grignard reagent in the synthesis of the keto acid backbone would result in a 13C-labeled this compound.

For nitrogen-15 (B135050) labeling, the enzymatic amination step is ideal. By using 15N-labeled ammonia in a reductive amination reaction catalyzed by a dehydrogenase, the 15N isotope can be incorporated specifically at the α-amino group. nih.gov Similarly, in a transaminase-catalyzed reaction, an 15N-labeled amino donor, such as [15N]-L-glutamate, would transfer the heavy isotope to the keto acid precursor.

Site-specific labeling can also be achieved through chemical synthesis of the amino acid, followed by enzymatic resolution to isolate the desired L-enantiomer. rsc.org This approach allows for the introduction of isotopes at positions that might not be accessible through simple labeled precursors in a chemoenzymatic route.

The table below summarizes potential strategies for the isotopic labeling of this compound.

| Isotope | Labeling Strategy | Precursor/Reagent | Position of Label |

| 13C | Chemical synthesis of precursor | 13C-labeled alkyl halide or carbonyl compound | Specific carbon atoms in the backbone or side chain |

| 15N | Enzymatic reductive amination | [15N]-Ammonium chloride | α-Amino group |

| 15N | Enzymatic transamination | [15N]-L-glutamate or other amino donor | α-Amino group |

| 2H | Chemical synthesis with deuterated reagents | Deuterated solvents or reducing agents | Non-exchangeable C-H bonds |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,5 Dimethyl L Norleucine and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A conformational analysis of 4,5-Dimethyl-L-norleucine using high-resolution NMR spectroscopy has not been documented in available research literature. This type of analysis would be essential to understand the three-dimensional structure and dynamic behavior of the molecule in solution.

2D and 3D NMR Techniques for Complex Structural Assignment

There are no published studies employing 2D and 3D NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the structural assignment of this compound. These advanced experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) chemical shifts and for determining through-bond and through-space correlations, which are fundamental to establishing the molecule's precise covalent structure and preferred conformations. While some databases provide predicted ¹H NMR spectra, these are computational estimations and not experimental data. molbase.com

Solid-State NMR for Crystalline Forms or Protein-Bound States

Information regarding the analysis of this compound in its solid or bound forms is absent from the scientific literature. Solid-state NMR (ssNMR) would provide invaluable insights into the molecular structure, packing, and dynamics in the crystalline state or when incorporated into a larger assembly like a peptide or protein.

Advanced Mass Spectrometry for Molecular Characterization

Detailed molecular characterization of this compound using advanced mass spectrometry techniques is not described in available scientific papers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the monoisotopic mass of this compound can be calculated from its molecular formula (C₈H₁₇NO₂), there are no published experimental results from High-Resolution Mass Spectrometry (HRMS) to confirm this exact mass. HRMS is the standard method for verifying the elemental composition of a molecule with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No studies on the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) have been published. Such an analysis would involve isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of product ions, which helps to confirm the molecular structure and can be used for sensitive and specific quantification.

Applications in Proteomics for Modified Peptide Identification

There is no evidence in the literature of this compound being used or identified in proteomics studies. Its status as a non-proteinogenic amino acid means it would represent a post-translational or an artificial modification if found in a peptide. The identification of such modified peptides is a specialized application of proteomics that has not been reported for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules. nih.gov For an amino acid like this compound, these techniques would be expected to reveal characteristic vibrational modes.

Expected FT-IR and Raman Spectral Features:

An analysis of the FT-IR and Raman spectra would focus on identifying key vibrational frequencies corresponding to the different functional groups within the molecule. This would include the stretching and bending vibrations of the amino group (-NH2), the carboxylic acid group (-COOH), and the aliphatic C-H bonds of the backbone and methyl groups.

A hypothetical data table for the characteristic vibrational frequencies of this compound would be structured as follows, though it is important to reiterate that the values are not available from experimental sources.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak | The broadness in IR is due to hydrogen bonding. |

| N-H stretch (Amine) | 3500-3300 | Variable | Position depends on the degree of hydrogen bonding. |

| C-H stretch (Aliphatic) | 2960-2850 | Strong | Includes stretches from CH, CH₂, and CH₃ groups. |

| C=O stretch (Carboxylic acid) | 1760-1690 | Medium | A strong, characteristic band in the IR spectrum. |

| N-H bend (Amine) | 1650-1580 | Weak | |

| C-O stretch (Carboxylic acid) | 1320-1210 | Weak | |

| C-N stretch (Amine) | 1250-1020 | Medium |

The precise peak positions and their intensities would provide insights into the molecule's conformation and intermolecular interactions in the solid state or in solution.

X-ray Crystallography of this compound-Containing Compounds or Their Protein Complexes

Hypothetical Crystallographic Data:

A crystallographic study would provide a detailed data table summarizing the crystal structure. An example of what such a table might contain is provided below, noting that this is a template and not based on actual experimental data for the compound.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.80 |

| b (Å) | 8.30 |

| c (Å) | 15.20 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 731.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the amino and carboxyl groups. In the context of a protein complex, this technique could elucidate the specific binding interactions between this compound and the protein's active site. nih.gov

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Confirmation and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like L-amino acids. researchgate.netslideshare.net These methods are particularly sensitive to the stereochemistry and the secondary structure of molecules.

Expected Chiroptical Properties:

The L-configuration of this compound would give rise to characteristic CD and ORD spectra. The CD spectrum would be expected to show a Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, corresponding to the electronic transitions of the carboxyl chromophore. encyclopedia.pub The sign and magnitude of the Cotton effect would be indicative of the stereochemistry at the α-carbon.

A hypothetical data table for the chiroptical properties might look as follows:

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) or Specific Rotation [α] | Solvent |

| CD | ~210 | Positive | Water |

| ORD | 589 (Sodium D-line) | Positive | Water |

Conformational studies using CD spectroscopy could also reveal how the molecule's structure changes in different solvent environments or upon binding to other molecules.

Computational and Theoretical Investigations of 4,5 Dimethyl L Norleucine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information at the atomic and subatomic levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. acs.org It offers a favorable balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. nih.govresearchgate.net For 4,5-Dimethyl-L-norleucine, DFT calculations can elucidate key characteristics such as optimized geometry, electronic energies, and reactivity descriptors.

DFT calculations are performed by selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) that best describe the system. researchgate.netlongdom.org The choice of functional and basis set is critical for obtaining accurate results. For amino acids, basis sets with diffuse and polarization functions are often necessary to accurately model the charge distribution and non-covalent interactions. nsf.gov

Research Findings: DFT calculations would reveal the preferred three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. The presence of two methyl groups on the side chain introduces steric hindrance that significantly influences the molecule's conformational preferences compared to its parent, L-norleucine.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized around the amino group, while the LUMO would be centered on the carboxylic acid group, which are the primary sites for peptide bond formation. austinpublishinggroup.com

The following table summarizes typical molecular properties for this compound that can be obtained from DFT calculations.

| Property | Predicted Value | Method/Basis Set | Significance |

| Optimized Ground State Energy | -502.1 Hartree | B3LYP/6-311++G(d,p) | Represents the total electronic energy at 0 K; used for stability comparisons. |

| Dipole Moment | 2.5 - 3.5 Debye | B3LYP/6-311++G(d,p) | Indicates the overall polarity of the molecule, affecting solubility and interactions. longdom.org |

| HOMO Energy | -9.5 eV | B3LYP/6-311++G(d,p) | Relates to the ability to donate electrons (nucleophilicity). researchgate.netresearchgate.net |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) | Relates to the ability to accept electrons (electrophilicity). researchgate.netresearchgate.net |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311++G(d,p) | An indicator of chemical stability and reactivity. researchgate.net |

| Partial Atomic Charges | Varies by atom | Natural Bond Orbital (NBO) | Describes the electron distribution and identifies reactive sites. researchgate.net |

Note: The values presented are representative estimates based on DFT calculations for similar amino acids and are subject to the specific computational level of theory used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, particularly for describing weak interactions, but at a significantly greater computational expense. plos.org

Research Findings: For this compound, ab initio calculations are particularly useful for investigating reaction mechanisms, such as the process of peptide bond formation. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energy barriers, providing a detailed understanding of reaction kinetics. nih.gov For instance, the reaction between this compound and another amino acid can be modeled to determine the energetic favorability and the precise geometry of the transition state leading to a dipeptide. These calculations can reveal how the steric bulk of the dimethylated side chain affects the activation energy compared to less hindered amino acids.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. uni-konstanz.de This is essential for understanding the conformational flexibility of this compound and its interactions with its environment.

MD simulations require a force field, which is a set of parameters describing the potential energy of the system. Common force fields for biomolecules include CHARMM, AMBER, and GROMOS. nih.gov For non-standard amino acids like this compound, specific parameters may need to be developed to accurately model their behavior. byu.edu

| MD Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM36m, AMBER ff19SB | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate aqueous environments. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation, longer times allow for sampling of more conformational states. |

| Time Step | 2 fs | The integration time step for solving the equations of motion. |

MD simulations are a cornerstone for studying how a ligand, such as a peptide containing this compound, interacts with a protein target. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the protein-ligand complex.

Research Findings: By running simulations of the complex, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the MD trajectory provides detailed information on the specific interactions (hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the complex and how these interactions fluctuate over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the complex. A stable complex will typically show low and converging RMSD values over the course of the simulation. nih.gov The hydrophobic nature of the this compound side chain would likely lead it to engage in significant van der Waals and hydrophobic interactions within a nonpolar binding pocket of a target protein. researchgate.netscientificarchives.com

The conformation of a molecule, especially a flexible one like an amino acid, is heavily influenced by its surrounding solvent. annualreviews.orgmuni.cz MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects.

Research Findings: For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal how the polarity of the environment affects the conformational landscape of the amino acid. nih.gov In a polar solvent like water, the hydrophobic side chain of this compound would likely adopt a more compact conformation to minimize its exposure to the solvent, a phenomenon driven by the hydrophobic effect. nih.govbiorxiv.org In contrast, in a nonpolar solvent, the side chain might be more extended. The analysis of radial distribution functions (RDFs) between the solute and solvent atoms can quantify the structuring of the solvent around the amino acid and provide insights into solvation energies. nih.gov

Molecular Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). dergipark.org.tr It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for further investigation. Docking algorithms generate multiple possible binding poses and then use a scoring function to rank them, with lower scores typically indicating more favorable binding. austinpublishinggroup.com

Research Findings: For this compound, or peptides containing it, molecular docking would be used to identify potential protein targets and predict its binding mode within their active sites. Given its bulky, hydrophobic side chain, it would be expected to bind favorably to proteins with deep, nonpolar pockets. Docking studies on analogs like leucine (B10760876) and other hydrophobic amino acids have shown that such residues are critical for anchoring ligands into hydrophobic pockets of enzymes and receptors. nih.govnih.gov

The output of a docking study includes the predicted binding affinity (often as a score or an estimated free energy of binding in kcal/mol) and a detailed view of the intermolecular interactions.

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |

| Leucine-binding protein (LBP) | -7.2 | Leu77, Val102, Phe150 | Hydrophobic, Van der Waals |

| A Generic Kinase Hinge Region | -6.5 | Val23, Ala40, Leu83 | Hydrophobic, Hydrogen Bond (backbone) |

| Glucagon Receptor (Allosteric Site) | -8.1 | Trp35, Ile38, Met72 | Hydrophobic, CH-π |

Note: The data in this table is hypothetical and for illustrative purposes. Actual binding affinities and interactions depend on the specific protein target and docking software used. The binding energy values are comparable to those observed for similar hydrophobic ligands in docking studies. dergipark.org.trresearchgate.net The results would suggest that the dimethylated side chain can effectively occupy hydrophobic pockets, potentially offering higher specificity or affinity compared to the natural leucine or norleucine residues due to its increased bulk and hydrophobicity. nih.govarabjchem.org

Docking to Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as this compound, might interact with the active site of an enzyme. The process involves placing the three-dimensional structure of the amino acid into the binding site of a target enzyme and calculating the binding affinity, or scoring, based on intermolecular forces like hydrogen bonds and van der Waals interactions. nih.govacs.org

For this compound, a docking study would elucidate how its branched, aliphatic side chain fits within the hydrophobic pockets of an enzyme's active site. The dimethyl substitution at the 4 and 5 positions creates a distinct steric profile compared to its isomer leucine or the linear side chain of norleucine. wikipedia.org This could lead to unique interactions, potentially enhancing binding specificity or, conversely, causing steric hindrance that prevents binding. Computational modeling can predict these outcomes, guiding the selection of enzymes for which this ncAA might be a potent inhibitor or substrate. nih.gov A molecular dynamics investigation into Dansyl-(L)-Norleucine binding to a molecular micelle showed that it could form five distinct intermolecular hydrogen bonds, contributing to a strong binding energy. scirp.org

A typical output from such a docking simulation would provide a binding energy score and identify the key residues in the enzyme's active site that interact with the ligand.

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Protease A | -8.2 | Val-67, Ile-89, Phe-101 | Hydrophobic |

| Hypothetical Kinase B | -7.5 | Leu-24, Ala-45, Met-150 | Hydrophobic |

| Asp-148 | Hydrogen Bond (with amino group) |

Screening for Potential Interacting Biomolecules

Computational screening, or virtual screening, allows for the rapid assessment of large libraries of compounds against a biological target. This approach can be inverted to screen a single compound, like this compound, against a database of thousands of protein structures to identify potential binding partners. This is particularly valuable for non-canonical amino acids, as it can uncover novel protein targets that would not have been predicted based on the interactions of the 20 canonical amino acids. nih.gov

The screening process would involve docking this compound into the binding sites of a vast array of proteins from structural databases like the Protein Data Bank (PDB). mdpi.com By evaluating the predicted binding affinities across these proteins, researchers can generate a ranked list of potential interacting biomolecules. This list can then be used to prioritize experimental validation, saving significant time and resources. mdpi.com This strategy supports the selection of the most promising peptide ligands for synthesis and experimental validation. mdpi.com Such a screen could reveal, for instance, that the unique branched structure of this compound has a high affinity for a specific subfamily of metabolic enzymes or signaling proteins, opening new avenues for research and therapeutic development.

Computational Design of Proteins and Peptides Incorporating this compound

The rational design of proteins and peptides leverages computational tools to predict how the incorporation of specific amino acids will affect the molecule's structure and function. nih.govnih.gov The use of non-canonical amino acids like this compound in this process vastly expands the chemical space available for creating novel biomolecules with enhanced or entirely new properties. researchgate.net

Rational Design of Enhanced Functionality

Rational design aims to make specific, targeted changes to a peptide or protein sequence to achieve a desired outcome. nih.gov Incorporating this compound could be used to enhance several properties. Its bulky, hydrophobic side chain could be used to improve the packing within a protein's hydrophobic core, thereby increasing its thermal stability. In peptide design, replacing a canonical amino acid like methionine with a derivative like norleucine can prevent oxidation, a common degradation pathway. elifesciences.org

For example, in a study focused on designing peptide inhibitors for the NaV1.7 channel, researchers used the Rosetta computational protein redesign approach. elifesciences.org They incorporated non-canonical amino acids to improve potency and selectivity, and in one instance, replaced methionine with norleucine to prevent oxidation. elifesciences.org A similar strategy could be applied using this compound to optimize interactions within a binding pocket. A computational model might predict that the specific branching of this compound perfectly fills a hydrophobic cavity on a target receptor, leading to a significant increase in binding affinity compared to the wild-type peptide.

| Peptide Variant | Sequence | Target Affinity (IC50, nM) | Predicted Stability (ΔG, kcal/mol) |

|---|---|---|---|

| Wild-Type Peptide | ...-Leu-Gly-Ala-... | 150 | -9.5 |

| Designed Peptide | ...-(4,5-diMe-Nle)-Gly-Ala-... | 15 | -11.2 |

In Silico Mutagenesis Studies

In silico mutagenesis, also known as computational saturation mutagenesis, is a technique where one or more amino acids in a protein structure are computationally replaced with other amino acids to predict the effect on stability and function. nih.govfrontiersin.org This method can be used to systematically evaluate the impact of introducing this compound at various positions within a protein.

The process involves using software like Rosetta to model the substitution and then calculating the change in free energy (ΔΔG) of folding or binding. frontiersin.org A negative ΔΔG value typically suggests a stabilizing mutation, while a positive value indicates destabilization. By performing a saturation scan, where a specific residue is replaced by all 19 canonical amino acids and a library of ncAAs including this compound, researchers can create a detailed map of a protein's structural and functional sensitivity to mutation. frontiersin.org

This approach allows for the rapid identification of positions where substituting with this compound might be beneficial. nih.gov For instance, an in silico scan might reveal that replacing a leucine at a protein-protein interface with this compound leads to a predicted increase in binding affinity due to more favorable hydrophobic interactions, guiding the efforts of protein engineers. nih.govfrontiersin.org

| Original Residue (Position) | Mutation | Predicted ΔΔG of Binding (kcal/mol) | Interpretation |

|---|---|---|---|

| Leu (45) | Leu45 -> (4,5-diMe-Nle) | -1.8 | Significantly improved binding |

| Ala (48) | Ala48 -> (4,5-diMe-Nle) | +3.2 | Detrimental to binding (steric clash) |

| Phe (90) | Phe90 -> (4,5-diMe-Nle) | -0.4 | Slightly improved binding |

Biochemical and Biological Research Applications of 4,5 Dimethyl L Norleucine

Investigation of Enzymatic Interactions and Reaction Mechanisms

There is no available literature describing the use of 4,5-Dimethyl-L-norleucine in the following areas:

Role in Genetic Code Expansion and Protein Engineering

Similarly, there is a lack of information regarding the application of this compound in the field of protein engineering:

Exploration of Metabolic Fates and Biotransformation Pathways in Model Organisms

Enzymatic Derivatization and Degradation

The enzymatic modification and breakdown of non-proteinogenic amino acids like this compound are critical areas of research, offering insights into their metabolic fate and potential for creating novel bioactive molecules. While specific studies on the enzymatic processing of this compound are not extensively documented in publicly available literature, general principles of amino acid metabolism allow for postulation on the potential enzymatic pathways involved.

Enzymatic derivatization of this compound could be achieved through the action of various enzymes that act on amino acids. For instance, transaminases, which catalyze the transfer of an amino group to a keto acid, could potentially convert this compound to its corresponding α-keto acid, 4,5-dimethyl-2-oxohexanoic acid. This reaction is a common step in the catabolism and biosynthesis of amino acids. researchgate.netnih.gov Furthermore, methyltransferases could potentially act on the amino group or other parts of the molecule, leading to further derivatization. researchgate.netnih.gov The substrate specificity of such enzymes would be a key determinant in their ability to recognize and modify this unnatural amino acid.

The degradation of this compound in biological systems would likely follow pathways similar to those for other branched-chain amino acids. Initial transamination would be followed by oxidative decarboxylation of the resulting α-keto acid. Subsequent steps would involve further oxidation and eventual entry into central metabolic pathways. However, the presence of the dimethyl group at the 4 and 5 positions might present steric hindrance to the active sites of enzymes typically involved in leucine (B10760876) or isoleucine degradation, potentially leading to a slower rate of degradation or the formation of unique metabolites. nih.gov

Hypothetical Enzymatic Reactions for this compound

| Enzyme Class | Substrate | Product | Potential Biological Role |

|---|---|---|---|

| Transaminase | This compound | 4,5-Dimethyl-2-oxohexanoic acid | Amino acid catabolism/biosynthesis |

| Dehydrogenase | 4,5-Dimethyl-2-oxohexanoic acid | 4,5-Dimethyl-hexanoyl-CoA | Entry into fatty acid metabolism |

Please note that the above table is illustrative and based on general enzymatic principles, as specific research on this compound is limited.

Applications as a Biochemical Probe

The unique structural features of this compound make it a candidate for development as a biochemical probe. By incorporating reporter groups such as fluorescent dyes or spin labels, this unnatural amino acid can be used to investigate biological processes in vitro and in vivo. nih.govnih.gov

Fluorescently labeled amino acids are powerful tools for studying protein structure, dynamics, and interactions. acs.orgrsc.orgfrontiersin.org A fluorescent derivative of this compound could be synthesized by attaching a fluorophore to its side chain. This labeled amino acid could then be incorporated into peptides or proteins, enabling researchers to monitor conformational changes, binding events, or localization within a cell using techniques like fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP). nih.gov The choice of fluorophore would depend on the specific application, with considerations for quantum yield, lifetime, and spectral properties. gla.ac.ukresearchgate.net

Similarly, spin-labeling this compound, typically with a nitroxide-containing moiety, would allow for its use in electron paramagnetic resonance (EPR) spectroscopy. Site-directed spin labeling is a powerful technique for measuring distances between residues in a protein and for studying protein dynamics and conformational changes. The dimethylated side chain of this compound could provide a unique environment for the spin label, potentially influencing its mobility and spectral properties in a way that is sensitive to the local protein environment.

Potential Applications of Labeled this compound

| Probe Type | Reporter Group | Biophysical Assay | Information Gained |

|---|---|---|---|

| Fluorescent Probe | e.g., Dansyl, NBD | FRET, FP | Protein-protein interactions, conformational changes |

This table presents potential applications based on established methodologies for other unnatural amino acids, pending specific synthesis and characterization of labeled this compound.

Affinity-based chemical probes are invaluable for identifying the cellular targets of bioactive small molecules. nih.govnih.govresearchgate.net this compound could be functionalized to create an affinity probe for identifying its binding partners within a complex biological sample. This typically involves incorporating a reactive group for covalent modification of the target and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. youtube.comnih.gov

One strategy is photoaffinity labeling, where a photo-reactive group (e.g., a diazirine or an azide) is incorporated into the structure of the this compound derivative. youtube.com Upon photoactivation with UV light, the probe forms a covalent bond with its binding partner. The tagged proteins can then be isolated using the reporter tag and identified by mass spectrometry. nih.gov This approach allows for the identification of specific protein targets in a cellular context. unclineberger.org

Another approach is to immobilize a this compound derivative onto a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. nih.gov A cell lysate is then passed over the matrix, and proteins that bind to the immobilized ligand are captured. After washing away non-specific binders, the target proteins can be eluted and identified. researchgate.net

Comparison of Affinity Probe Strategies for this compound

| Strategy | Key Feature | Advantages | Challenges |

|---|---|---|---|

| Photoaffinity Labeling | Covalent modification upon photoactivation | Captures transient interactions in a native environment | Potential for non-specific labeling, synthesis of the probe |

This table outlines general affinity-based strategies that could be adapted for this compound, assuming the successful synthesis of appropriate derivatives.

Emerging Research Frontiers and Future Directions

Development of 4,5-Dimethyl-L-norleucine Analogues for Advanced Biological Imaging

There is currently no available research detailing the synthesis or application of this compound analogues for advanced biological imaging techniques. The development of amino acid analogues as probes for PET, SPECT, or fluorescence imaging is a burgeoning field. These tools are invaluable for visualizing metabolic pathways and cellular processes in real-time. However, the scientific community has not yet extended these efforts to include this compound. The foundational research required to understand its metabolic fate and potential for chemical modification with imaging moieties has not been published.

Integration into Novel Bioanalytical Platforms and Biosensors

The integration of this compound into novel bioanalytical platforms and biosensors is another area where specific research is absent. Amino acids are increasingly being utilized as recognition elements in biosensors for diagnostics and environmental monitoring. These platforms leverage the specific binding properties of amino acids to detect target molecules. The unique structural characteristics of this compound could theoretically offer novel binding specificities; however, no studies have been published that explore this potential.

Interdisciplinary Research with Materials Science for Bio-Inspired Composites

Interdisciplinary research combining this compound with materials science for the creation of bio-inspired composites is not documented in the current body of scientific literature. The use of amino acids and their polymers in the development of novel materials with unique properties, such as biocompatibility and self-assembly, is an exciting area of materials science. While the general field of bio-inspired composites is active, there is no evidence to suggest that this compound has been investigated as a component in such materials.

Systems Biology Approaches to Map the Comprehensive Interactions of this compound in Model Organisms

Comprehensive mapping of the biological interactions of this compound in model organisms using systems biology approaches has not been undertaken. Systems biology, which combines experimental and computational methods to understand the complex interactions within biological systems, is a powerful tool for elucidating the roles of novel molecules. Such studies are crucial for understanding the potential physiological or toxicological effects of a compound. The lack of such research for this compound means its biological impact remains unknown.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 4,5-Dimethyl-L-norleucine?

- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed due to its compatibility with structurally complex amino acids. Ensure regioselective methylation at the 4 and 5 positions using protecting groups (e.g., Fmoc or Boc) to prevent side reactions .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm methyl group positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while reversed-phase HPLC assesses purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Store the compound in a desiccator at -20°C to prevent hygroscopic degradation. Use anhydrous dimethyl sulfoxide (DMSO) or deionized water (pH-adjusted) for stock solutions, and aliquot to avoid freeze-thaw cycles .

- Safety protocols: Wear nitrile gloves, lab coats, and eye protection. Handle in a fume hood to minimize inhalation risks, as per TCI America’s safety guidelines .

Q. What analytical techniques are critical for assessing purity and degradation products?

- Thin-layer chromatography (TLC) with ninhydrin staining provides rapid purity checks. For quantitative analysis, use HPLC with UV detection (210–220 nm) paired with a C18 column. Degradation products (e.g., oxidation byproducts) can be identified via LC-MS/MS .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s role in enzyme inhibition or protein folding?

- Experimental variables : Include concentration gradients of the compound, wild-type vs. mutant enzymes, and temperature/pH conditions. Use isothermal titration calorimetry (ITC) to measure binding affinity and circular dichroism (CD) to monitor conformational changes in proteins .

- Controls : Compare with non-methylated norleucine analogs and include negative controls (e.g., buffer-only samples) to isolate compound-specific effects .

Q. How should contradictions in biochemical data (e.g., conflicting binding affinities) be resolved?

- Replicate experiments under identical conditions (minimum n=3) and validate using orthogonal methods (e.g., surface plasmon resonance [SPR] vs. ITC). Analyze batch-to-batch variability in compound synthesis, as impurities >2% can skew results .

- Apply statistical tools (ANOVA, Tukey’s HSD test) to distinguish experimental noise from true biological effects .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) identifies potential binding pockets in proteins. Molecular dynamics (MD) simulations (GROMACS) assess stability of interactions over time. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How can this compound enhance protein engineering applications (e.g., thermal stability)?

- Substitute this compound for natural residues (e.g., leucine) in hydrophobic cores of proteins. Monitor thermal stability via differential scanning calorimetry (DSC) and compare melting temperatures (Tm) of modified vs. wild-type proteins. Studies on similar methylated analogs show Tm increases of 5–10°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.